

Physicochemical properties of Dammar-20(21)-en-3,24,25-triol

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Compound of Interest

Compound Name: *Dammar-20(21)-en-3,24,25-triol*

Cat. No.: *B12317121*

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In-Depth Technical Guide to Dammar-20(21)-en-3,24,25-triol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammar-20(21)-en-3,24,25-triol is a naturally occurring tetracyclic triterpenoid belonging to the dammarane family.[1][2] Isolated from various plant sources, notably *Walsura robusta*, this compound has garnered significant scientific interest due to its diverse pharmacological activities.[1] Preliminary studies have indicated its potential as an antiviral, anti-inflammatory, and cytotoxic agent, making it a promising candidate for further investigation in drug discovery and development.[1] This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols for its isolation and analysis, and insights into its biological mechanisms of action.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **Dammar-20(21)-en-3,24,25-triol** is fundamental for its application in research and development. The following tables summarize the key quantitative data available for this compound.

Property	Value	Source
Molecular Formula	C ₃₀ H ₅₂ O ₃	[3]
Molecular Weight	460.73 g/mol	[3]
CAS Number	55050-69-6	[4]
Melting Point	165-167 °C	
Boiling Point	563.7 ± 35.0 °C at 760 mmHg	
Density	1.0 ± 0.1 g/cm ³	
Predicted pKa	14.25 ± 0.29	[5]
Solubility	Soluble in DMSO	

Spectroscopic Data

Spectroscopic Technique	Key Data Points	Source
¹ H NMR (500 MHz, CDCl ₃)	δ 5.28 (H-21), δ 3.52 (H-3), δ 1.26 (C-24 and C-25 methyl groups)	[1]
High-Resolution Mass Spectrometry (HRMS)	[M+Na] ⁺ at m/z 531.3659 (calculated for C ₃₀ H ₅₂ O ₆ Na: 531.3662)	[1]

Experimental Protocols

Detailed methodologies are crucial for the replication of experiments and the advancement of research. This section outlines the protocols for the isolation, purification, and analysis of **Dammar-20(21)-en-3,24,25-triol**.

Extraction from *Walsura robusta*

- Objective: To extract crude **Dammar-20(21)-en-3,24,25-triol** from the plant source.
- Methodology:

- Air-dry the plant material (e.g., leaves, bark) and grind it into a fine powder.
- Macerate the powdered plant material in a suitable solvent, such as methanol or ethanol, at room temperature for 24-48 hours. The solvent-to-sample ratio should be approximately 10:1 (v/w).
- Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
- Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to fractionate the extract.
Dammar-20(21)-en-3,24,25-triol is expected to be enriched in the less polar fractions.

Chromatographic Purification

- Objective: To isolate and purify **Dammar-20(21)-en-3,24,25-triol** from the crude extract.
- Methodology:
 - Column Chromatography:
 - Pack a glass column with silica gel (60-120 mesh) slurried in a non-polar solvent (e.g., n-hexane).
 - Load the crude extract or a selected fraction onto the column.
 - Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
 - Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3) and visualizing with an appropriate staining reagent (e.g., ceric sulfate spray followed by heating).
 - Pool the fractions containing the compound of interest.
 - High-Performance Liquid Chromatography (HPLC):

- Further purify the enriched fractions using a semi-preparative HPLC system equipped with a C18 column.
- Use an isocratic or gradient mobile phase of acetonitrile and water.
- Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210 nm).
- Collect the peak corresponding to **Dammar-20(21)-en-3,24,25-triol**.

Spectroscopic Analysis

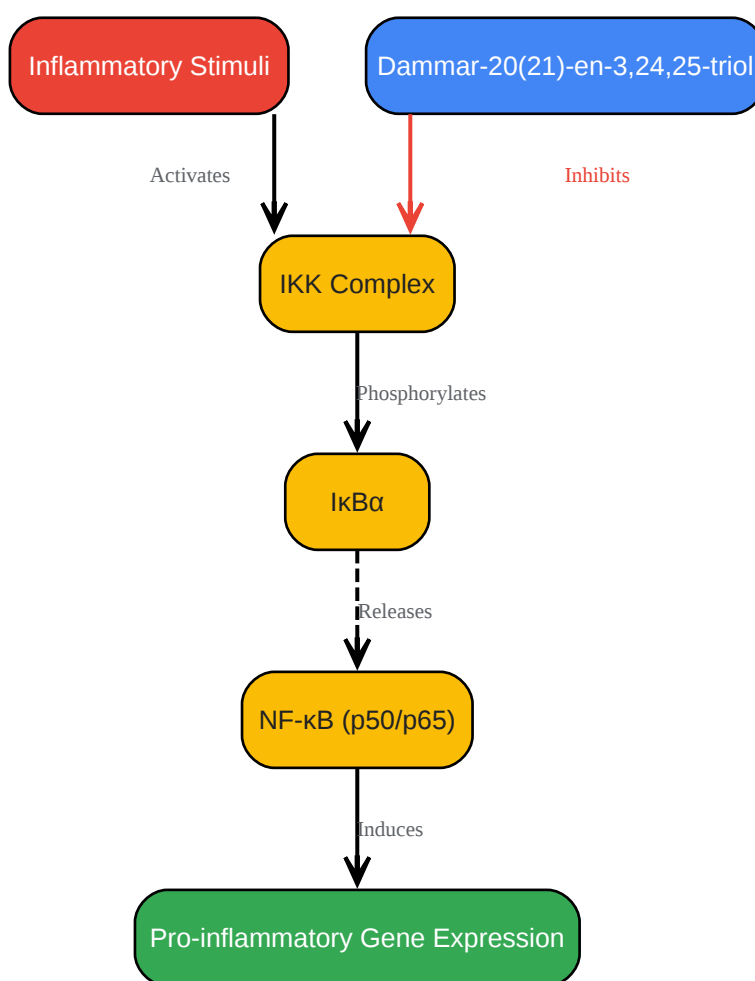
- Objective: To confirm the structure and purity of the isolated compound.
- Methodology:
 - Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve a small amount of the purified compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
 - Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 or 500 MHz).
 - Process the data to identify the chemical shifts, coupling constants, and integrations of the protons and carbons to elucidate the molecular structure.
 - Mass Spectrometry (MS):
 - Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol).
 - Infuse the solution into a mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
 - Acquire the mass spectrum to determine the molecular weight and fragmentation pattern of the compound.

Biological Activity and Signaling Pathways

Dammarane-type triterpenoids have been reported to exhibit a range of biological activities. The anti-inflammatory and potential anticancer effects are of particular interest.

Anti-inflammatory Activity via NF- κ B Inhibition

Several studies on dammarane triterpenoids suggest that their anti-inflammatory effects are mediated through the inhibition of the Nuclear Factor-kappa B (NF- κ B) signaling pathway.[6][7][8][9][10] NF- κ B is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

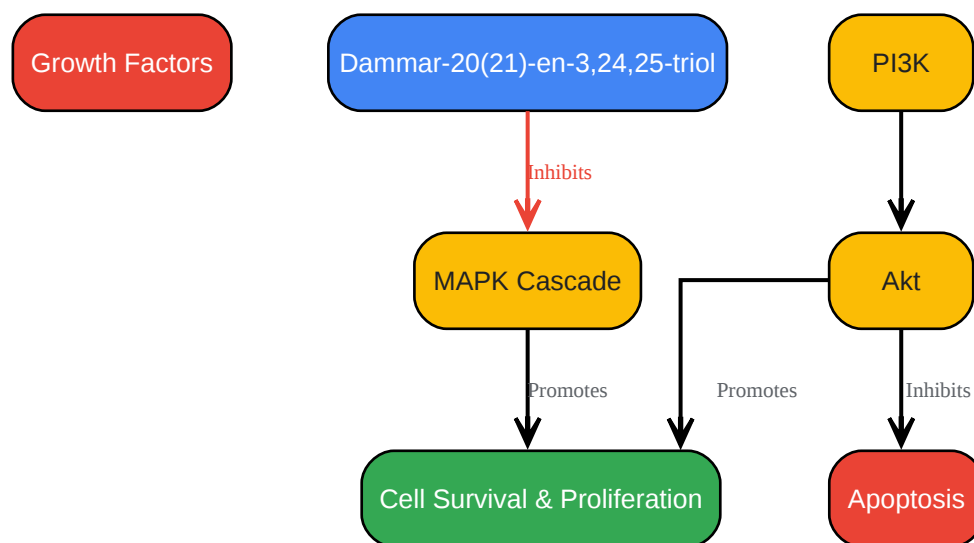


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NF- κ B Signaling Pathway Inhibition

Potential Anticancer Activity via PI3K/Akt and MAPK Pathways

The anticancer potential of dammarane triterpenoids has been linked to their ability to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis, such as the PI3K/Akt and MAPK pathways.[11][12][13][14][15][16]



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Modulation of PI3K/Akt and MAPK Pathways

Conclusion

Dammar-20(21)-en-3,24,25-triol is a promising natural product with well-defined physicochemical properties and significant therapeutic potential. The detailed experimental protocols provided in this guide should facilitate further research into its biological activities and mechanisms of action. The elucidation of its role in modulating key signaling pathways, such as NF- κ B, PI3K/Akt, and MAPK, opens up new avenues for the development of novel therapeutics for a range of diseases, including inflammatory disorders and cancer. Further in-depth studies are warranted to fully explore the pharmacological applications of this compound.

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